Triphenylsulfonium nonaflate is a widely studied compound in the field of photolithography, serving as a photoacid generator (PAG). [, , , , , , , , , ] PAGs play a crucial role in chemically amplified resists, materials sensitive to light (particularly ultraviolet light) that change solubility upon exposure, enabling the creation of intricate patterns on substrates like silicon wafers for microelectronics fabrication. [, , , , , , , , , ]
Triphenylsulfonium nonaflate is a chemical compound recognized for its significant role as a photoacid generator, primarily utilized in photolithography, a critical process in the fabrication of microelectronic devices. This compound is characterized by its ability to generate strong acids upon exposure to light, making it valuable in various industrial and scientific applications. The chemical structure of triphenylsulfonium nonaflate consists of a triphenylsulfonium cation paired with a nonafluoro-1-butanesulfonate anion, which contributes to its unique properties and functionalities in photochemical processes .
Triphenylsulfonium nonaflate (CAS Number: 144317-44-2) falls under the category of sulfonium salts, which are known for their utility in organic synthesis and polymer chemistry. Its classification as a photoacid generator allows it to be employed in advanced lithographic techniques, particularly in the production of photoresists for semiconductor manufacturing and other applications requiring precise patterning .
The synthesis of triphenylsulfonium nonaflate typically involves the reaction of triphenylthiobromide with sodium perfluorobutane sulfonate. This reaction is conducted in a mixed solvent system of ethyl acetate and water at elevated temperatures (approximately 60°C) for several hours. Upon completion, the product is isolated through centrifugation followed by recrystallization to achieve high purity levels .
In an industrial context, the production process is scaled up while maintaining similar reaction conditions to optimize yield and purity. The crude product often undergoes further purification through recrystallization using n-butanol and water, followed by drying at temperatures below 80°C to avoid degradation.
The molecular formula for triphenylsulfonium nonaflate is , with a molecular weight of approximately 562.46 g/mol. The compound features a triphenylsulfonium cation that imparts significant stability and reactivity due to the presence of three phenyl groups attached to a sulfur atom. The nonafluoro-1-butanesulfonate anion contributes to the compound's unique photochemical properties due to its strong acidity when dissociated .
Triphenylsulfonium nonaflate undergoes various chemical reactions, predominantly photochemical reactions where it acts as a photoacid generator. Upon exposure to ultraviolet light (specifically at 193 nm), it decomposes to produce acids and other by-products such as triphenylene and dibenzothiophene .
The photochemical reactions are typically performed within a polymer matrix like poly(methyl methacrylate), which stabilizes the compound during irradiation. The reactions are initiated by UV light exposure, leading to significant structural transformations within the polymer matrix .
The primary products formed from these photochemical reactions include:
The mechanism of action for triphenylsulfonium nonaflate involves its interaction with light, leading to the generation of acidic species upon irradiation. When embedded in a suitable polymer film, such as poly(methyl methacrylate), triphenylsulfonium nonaflate undergoes photochemical transformations that yield various reactive intermediates.
Triphenylsulfonium nonaflate has diverse applications across multiple fields:
Triphenylsulfonium nonaflate (CAS: 144317-44-2) is an ionic compound with the molecular formula C₂₂H₁₅F₉O₃S₂ and a molecular weight of 562.46 g/mol [4] [7]. It comprises two distinct moieties:
This configuration enables strong ionic interactions, critical for the compound’s function as a photoacid generator [4].
X-ray diffraction studies of triphenylsulfonium salts reveal consistent structural motifs:
Table 1: Crystallographic Parameters in Triphenylsulfonium Salts
Parameter | Range/Value | Measurement Context |
---|---|---|
S–C Bond Length | 1.77–1.80 Å | Single-crystal X-ray diffraction [2] |
C–S–C Bond Angle | 100–107° | Single-crystal X-ray diffraction [2] |
Molecular Geometry | Distorted trigonal-pyramidal | Asymmetric unit analysis [2] |
Triphenylsulfonium nonaflate exhibits a defined melting point range of 84–88°C [4] [7] [9]. This moderate thermal stability allows processing in photoresist formulations without premature decomposition. Decomposition occurs above 200°C, consistent with the robustness of aryl sulfonium salts [7].
Solubility is critical for its application in photolithography:
Table 2: Physicochemical Properties of Triphenylsulfonium Nonaflate
Property | Value/Range | Conditions |
---|---|---|
Melting Point | 84–88°C | Lit. value [4] [7] |
Solubility in PGMEA | ~50% w/v | Room temperature [4] [9] |
Molecular Weight | 562.46 g/mol | Calculated from C₂₂H₁₅F₉O₃S₂ [4] |
Purity (HPLC) | >98.0% | Commercial specification [7] |
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR):
Triphenylsulfonium nonaflate exhibits strong absorption in the deep-UV region:
Photolysis at 193 nm generates strong acids (H⁺) via S–C bond cleavage and subsequent fragmentation [3] [6].
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